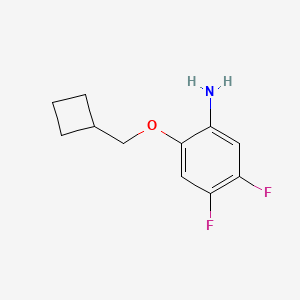

2-(Cyclobutylmethoxy)-4,5-difluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

2-(cyclobutylmethoxy)-4,5-difluoroaniline |

InChI |

InChI=1S/C11H13F2NO/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2 |

InChI Key |

KECBNSFCLVRKTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=CC(=C(C=C2N)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclobutylmethoxy 4,5 Difluoroaniline

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(cyclobutylmethoxy)-4,5-difluoroaniline, the analysis primarily involves two key bond disconnections: the ether linkage and the amine functional group.

Disconnection Approaches for the Cyclobutylmethoxy Moiety

The most logical retrosynthetic disconnection is the carbon-oxygen bond of the ether, which points to a Williamson ether synthesis as a potential final step in the formation of this linkage. wikipedia.orgmasterorganicchemistry.com This approach dissects the molecule into two key synthons: a nucleophilic oxygen on a difluoroaniline or a related precursor and an electrophilic cyclobutylmethyl species.

Synthon 1: A 2-hydroxy-4,5-difluoroaniline derivative (or a protected version).

Synthon 2: A cyclobutylmethyl halide, such as (bromomethyl)cyclobutane (B93029) or (iodomethyl)cyclobutane.

This disconnection is advantageous as it allows for the late-stage introduction of the sterically demanding cyclobutylmethoxy group onto a pre-functionalized aromatic ring.

Functional Group Interconversions in the Difluoroaniline Core

Another critical aspect of the retrosynthetic analysis involves the management of the aniline (B41778) functional group. The amino group is activating and can interfere with certain reactions. Therefore, it is often strategic to introduce it at a later stage of the synthesis, typically by the reduction of a nitro group. This functional group interconversion (FGI) leads to a key intermediate, 2-(cyclobutylmethoxy)-4,5-difluoronitrobenzene.

This FGI strategy offers several benefits:

The nitro group is a strong deactivating group, which can influence the regioselectivity of certain reactions on the aromatic ring.

The reduction of a nitro group to an aniline is a well-established and high-yielding transformation, often accomplished through catalytic hydrogenation. wikipedia.org

Identification of Key Precursors and Synthons

Based on the retrosynthetic analysis, the following key precursors and synthons can be identified for the synthesis of this compound.

| Precursor/Synthon | Chemical Structure | Role in Synthesis |

| 1,2-Difluoro-4-nitrobenzene | O=N(=O)c1cc(F)c(F)cc1 | Starting material for the difluoroaniline core |

| 4,5-Difluoro-2-nitrophenol (B1304727) | O=N(=O)c1cc(F)c(F)c(O)c1 | Nucleophilic partner in Williamson ether synthesis |

| (Bromomethyl)cyclobutane | C1CC(CBr)C1 | Electrophilic partner for introducing the cyclobutylmethoxy group |

| 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene | C1CC(COc2c(N(=O)=O)ccc(F)c2F)C1 | Penultimate intermediate before reduction to the aniline |

Established and Proposed Synthetic Routes

While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry principles and analogous transformations.

Multi-Step Synthesis from Readily Available Starting Materials

A robust synthetic route can commence from a commercially available difluorinated aromatic compound, such as 1,2-difluorobenzene. The proposed sequence involves nitration, nucleophilic aromatic substitution to install the hydroxyl group, Williamson ether synthesis, and a final reduction of the nitro group.

Scheme 1: Proposed Multi-Step Synthesis

Nitration: 1,2-Difluorobenzene can be nitrated to introduce a nitro group, a necessary precursor to the aniline. A mixture of nitric acid and sulfuric acid is typically used for this electrophilic aromatic substitution. This reaction can lead to a mixture of isomers, with 4,5-difluoro-1-nitrobenzene being a potential product.

Hydroxylation: The nitro-activated aromatic ring can undergo nucleophilic aromatic substitution (SNAr) to introduce a hydroxyl group. For instance, reacting 1,2-difluoro-4-nitrobenzene with a hydroxide (B78521) source could yield 4,5-difluoro-2-nitrophenol.

Williamson Ether Synthesis: The synthesized 4,5-difluoro-2-nitrophenol can then be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide. francis-press.comyoutube.combyjus.com This nucleophilic phenoxide is then reacted with (bromomethyl)cyclobutane in an SN2 reaction to form the ether linkage, yielding 2-(cyclobutylmethoxy)-4,5-difluoronitrobenzene. wikipedia.orgmasterorganicchemistry.com

Reduction: The final step is the reduction of the nitro group to the desired aniline. This is commonly achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. wikipedia.org This method is generally clean and efficient and is compatible with the fluorine substituents and the ether linkage.

| Step | Reaction Type | Key Reagents and Conditions | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 1,2-Difluoro-4-nitrobenzene |

| 2 | Nucleophilic Aromatic Substitution | NaOH or KOH | 4,5-Difluoro-2-nitrophenol |

| 3 | Williamson Ether Synthesis | (Bromomethyl)cyclobutane, NaH or K₂CO₃, DMF or Acetone | 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene |

| 4 | Reduction | H₂, Pd/C, Ethanol (B145695) or Methanol (B129727) | This compound |

While the proposed route starts from a pre-fluorinated precursor, it is relevant to briefly discuss general fluorination strategies for aromatic rings, as these are fundamental to the synthesis of the difluoroaniline core.

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine onto an activated aromatic ring. Starting with a polychlorinated aromatic compound, chlorine atoms can be displaced by fluoride (B91410) ions using reagents like potassium fluoride (KF) in a polar aprotic solvent, often with a phase-transfer catalyst. google.comgoogle.com For example, 2,4,5-trichloronitrobenzene (B44141) can be selectively fluorinated to produce intermediates that can lead to difluoroaniline derivatives. google.comgoogle.com

Balz-Schiemann Reaction: This classical method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install a fluorine atom. While effective, it is a multi-step process.

Direct Fluorination: Modern methods using electrophilic fluorinating agents, such as Selectfluor®, allow for the direct introduction of fluorine onto an aromatic ring, although controlling regioselectivity can be a challenge.

Introduction of the Cyclobutylmethoxy Group via Etherification Reactions

The formation of the ether bond in this compound is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a highly activated fluoro-nitro-aromatic compound, such as 1,2,4-trifluoro-5-nitrobenzene (B1295072) or 2,4,5-trifluoronitrobenzene, with cyclobutylmethanol.

In this reaction, the cyclobutylmethanol, after being deprotonated by a base to form the more nucleophilic alkoxide, attacks the electron-deficient aromatic ring. The nitro group (NO₂) plays a crucial role by strongly withdrawing electron density from the ring, thereby activating the positions ortho and para to it for nucleophilic attack. The fluorine atom at one of these activated positions serves as a good leaving group, facilitating the substitution. A strong base is required to generate the cyclobutylmethoxide ion from the corresponding alcohol.

Table 1: Typical Reaction Conditions for Etherification

| Parameter | Condition | Purpose |

| Starting Material | 2,4,5-Trifluoronitrobenzene | Activated aromatic ring with leaving groups. |

| Nucleophile | Cyclobutylmethanol | Source of the cyclobutylmethoxy group. |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the alcohol to form the alkoxide. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Polar aprotic solvent to dissolve reactants. |

| Temperature | Room temperature to moderate heating | To control reaction rate and selectivity. |

The product of this step is the intermediate compound, 2-(cyclobutylmethoxy)-4,5-difluoronitrobenzene.

Formation of the Aniline Moiety through Reduction Reactions

The final step in the primary synthetic route is the reduction of the nitro group on the 2-(cyclobutylmethoxy)-4,5-difluoronitrobenzene intermediate to an amine (-NH₂) group. This transformation converts the nitro-aromatic compound into the target aniline derivative.

This reduction is a standard and well-established transformation in organic synthesis. Catalytic hydrogenation is one of the most efficient and clean methods for this purpose. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Alternatively, metal-acid systems can also be employed.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Catalyst/Metal | Advantages |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) | High efficiency, clean byproducts (water). |

| Metal/Acid Reduction | Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) | Iron (Fe), Tin (Sn), or Zinc (Zn) | Cost-effective, suitable for specific substrates. |

The successful completion of this reduction yields the final product, this compound.

Regioselective Synthesis Challenges and Solutions

A significant challenge in the synthesis of this compound is achieving the correct regioselectivity during the etherification step. When using a starting material like 2,4,5-trifluoronitrobenzene, there are multiple fluorine atoms that could potentially be substituted by the cyclobutylmethoxide nucleophile.

The nitro group strongly activates the fluorine atoms at the C2 (ortho) and C4 (para) positions for nucleophilic attack. The fluorine at C4 is generally the most activated due to the powerful para-directing effect of the nitro group. google.com This presents a challenge, as the desired product requires substitution at the C2 position.

Solutions to achieve regioselectivity include:

Control of Reaction Conditions: Carefully managing the reaction temperature and the choice of base and solvent can influence the kinetic versus thermodynamic product distribution, potentially favoring substitution at the C2 position.

Steric Hindrance: The bulky nature of the cyclobutylmethoxy group may sterically hinder attack at one position over another, offering a degree of regiocontrol.

Choice of Starting Material: Utilizing a starting material where the desired position is uniquely activated or less sterically hindered can circumvent the issue of regioselectivity. For instance, starting with a precursor where the C4 position is blocked or replaced with a non-leaving group would direct the substitution to C2.

Catalyst Selection and Optimization in Synthetic Pathways

Catalysis is essential for enabling key transformations in the synthesis of this compound, particularly in the reduction step and potentially in the synthesis of precursors.

Role of Transition Metal Catalysts in C-N and C-O Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, facilitating the formation of carbon-heteroatom bonds. researchgate.net

C-N Bond Formation: In the synthesis of the target molecule, the most prominent use of a transition metal catalyst is in the reduction of the nitro group to form the aniline C-N bond. Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for this hydrogenation. mit.educhemicalbook.com The palladium surface adsorbs both the hydrogen gas and the nitro group, lowering the activation energy for the reduction to proceed efficiently under relatively mild conditions.

C-O Bond Formation: While the primary etherification is an SNAr reaction that doesn't necessarily require a transition metal, alternative advanced methods like the Buchwald-Hartwig or Ullmann etherifications utilize palladium or copper catalysts, respectively. nih.gov These methods could be considered novel pathways for forming the C-O ether bond, especially for less activated aromatic systems.

Phase Transfer Catalysis in Fluorination Reactions

The synthesis of this compound relies on fluorinated aromatic precursors. Phase-transfer catalysis (PTC) is a powerful technique for introducing fluorine atoms into organic molecules, particularly in the synthesis of these starting materials. illinois.edu

Fluorination often uses inorganic fluoride salts like potassium fluoride (KF), which are insoluble in organic solvents where the substrate resides. acs.org A phase-transfer catalyst overcomes this issue. Typically, a quaternary ammonium (B1175870) or phosphonium (B103445) salt (the PTC) has a lipophilic exterior that allows it to dissolve in the organic phase and a charged interior that can pair with and transport the fluoride anion from the solid or aqueous phase into the organic phase. mdpi.comnih.gov This "solubilized" and reactive fluoride can then participate in nucleophilic substitution reactions to produce the required fluorinated aromatic compounds. pnas.org

Exploration of Novel Synthetic Pathways

While the established route provides a reliable method for synthesizing this compound, research continues to seek more efficient, economical, and environmentally friendly alternatives.

Potential areas for exploration include:

One-Pot Syntheses: Developing a procedure where the initial etherification and subsequent nitro reduction are performed in a single reaction vessel without isolating the intermediate. This would improve efficiency by reducing steps, solvent usage, and waste generation.

Flow Chemistry: Adapting the synthesis to a continuous flow process. Flow chemistry can offer superior control over reaction parameters like temperature and mixing, potentially improving yields, safety, and scalability. The rapid synthesis of aryl fluorides has been explored using such techniques. mit.edu

Advanced Catalytic Systems: Investigating more advanced or recoverable catalysts for the reduction step. For example, using nanoparticle catalysts or developing more robust nickel-based catalysts could offer cost or performance advantages over palladium. acs.org

Alternative C-O Bond Forming Reactions: As mentioned, exploring transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig etherification could provide an alternative route to the ether intermediate, potentially with a broader substrate scope or milder reaction conditions.

Chemo-, Regio-, and Stereoselective Approaches

The primary challenge in synthesizing this compound lies in the regioselective introduction of the cyclobutylmethoxy group onto a difluoroaniline precursor. A common and effective strategy involves the nucleophilic substitution of a suitable starting material.

One plausible and regioselective route begins with 4,5-difluoro-2-nitroaniline (B1295537). This starting material allows for the selective etherification at the position ortho to the nitro group. The synthesis can proceed via a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-withdrawing nitro group activates the fluorine atom at the C-2 position for substitution by an alkoxide.

The synthesis would involve the following key steps:

Generation of the Alkoxide: Cyclobutylmethanol is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding sodium or potassium cyclobutylmethoxide.

Nucleophilic Aromatic Substitution (SNAr): The generated alkoxide is then reacted with 4,5-difluoro-2-nitroaniline. The nucleophilic attack preferentially occurs at the C-2 position due to the strong activation by the adjacent nitro group, displacing the fluoride ion and forming 2-(cyclobutylmethoxy)-4,5-difluoro-nitrobenzene. The regioselectivity is dictated by the electronic properties of the substituted benzene (B151609) ring.

Reduction of the Nitro Group: The final step is the chemoselective reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, tin(II) chloride (SnCl2) in ethanol or ethyl acetate (B1210297), or iron powder in acetic acid. This reduction yields the final product, this compound.

This approach is highly regioselective due to the directing effect of the nitro group. The chemoselectivity is addressed in the final reduction step, where conditions are chosen to reduce the nitro group without affecting the fluoro or ether functionalities. Stereoselectivity is not a primary concern for the ether linkage itself, as cyclobutylmethanol is typically used as a racemic mixture unless a specific stereoisomer is required and synthesized separately.

| Step | Reactants | Reagents & Conditions | Product | Selectivity |

| 1 | Cyclobutylmethanol, 4,5-Difluoro-2-nitroaniline | NaH, DMF, 0 °C to rt | 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene | Regioselective |

| 2 | 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene | H2, Pd/C, Ethanol | This compound | Chemoselective |

An alternative regioselective method could start from 2-amino-4,5-difluorophenol. In this case, a Williamson ether synthesis would be employed. The phenolic hydroxyl group is more nucleophilic than the amino group under basic conditions.

Deprotonation: 2-Amino-4,5-difluorophenol is treated with a suitable base (e.g., K2CO3, Cs2CO3) to deprotonate the phenol, forming a phenoxide.

Etherification: The resulting phenoxide is then reacted with a cyclobutylmethanohalide (e.g., bromomethylcyclobutane or iodomethylcyclobutane) to form the desired ether linkage. This reaction is generally regioselective for O-alkylation over N-alkylation under these conditions.

Cascade and One-Pot Reaction Strategies

To improve efficiency and reduce waste from intermediate purification steps, a one-pot or cascade reaction strategy could be devised. Building on the SNAr and reduction sequence, it is conceivable to perform both transformations in a single reaction vessel.

A potential one-pot synthesis could be designed as follows:

The SNAr reaction between 4,5-difluoro-2-nitroaniline and cyclobutylmethoxide is carried out as described previously.

After the completion of the etherification step, confirmed by a monitoring technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reducing agent is added directly to the reaction mixture.

For this to be successful, the chosen reducing agent and conditions must be compatible with the solvent and any remaining reagents from the first step. For instance, after the SNAr reaction in a solvent like ethanol, a heterogeneous catalyst like Pd/C could be added, followed by pressurizing the vessel with hydrogen gas. This would avoid a separate workup and purification of the nitro-intermediate. Such integrated processes are becoming increasingly important in modern organic synthesis for their economic and environmental benefits. nih.gov

| Reaction Stage | Reactants/Intermediates | Reagents & Conditions | Outcome |

| Stage 1 (Etherification) | 4,5-Difluoro-2-nitroaniline, Cyclobutylmethanol | NaH, THF | Formation of 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene intermediate |

| Stage 2 (Reduction) | Crude reaction mixture from Stage 1 | Pd/C, H2 (balloon), rt | Conversion to this compound |

Photochemical and Electrochemical Synthetic Methods

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to drive reactions under mild conditions, often with unique selectivity.

Photochemical Synthesis: While direct photochemical synthesis of this specific ether is not widely documented, photoredox catalysis offers a plausible pathway. For instance, a photoredox-mediated SNAr reaction could be envisioned. In such a system, a photocatalyst, upon excitation with visible light, could facilitate the single-electron reduction of a suitable precursor, like a 4,5-difluoro-2-nitro-diazonium salt, to generate a highly reactive aryl radical. This radical could then couple with cyclobutylmethoxide.

Alternatively, methods for the photoredox-mediated C-H cyclobutylation of aniline derivatives have been reported. nih.gov Although this specific example details N-alkylation, the principles could potentially be adapted for a C-O bond formation under different conditions or with a different precursor, such as 2-amino-4,5-difluorophenol.

Electrochemical Synthesis: Electrochemical methods provide an alternative reagent-free approach to redox transformations. The reduction of the nitro group in 2-(cyclobutylmethoxy)-4,5-difluoronitrobenzene could be achieved electrochemically. This method avoids the use of stoichiometric metallic reductants or high-pressure hydrogenation, contributing to a greener process. The reaction would be carried out in an electrochemical cell with a suitable cathode material (e.g., lead, tin, or a modified carbon electrode) in an acidic or neutral electrolyte solution. By controlling the applied potential, the nitro group can be selectively reduced to the amine.

| Method | Proposed Precursor | Key Principle | Potential Advantage |

| Photochemical | 4,5-Difluoro-2-nitro-diazonium Salt | Generation of an aryl radical via photoredox catalysis for coupling with the alkoxide. | Mild reaction conditions and novel reactivity. |

| Electrochemical | 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene | Controlled potential cathodic reduction of the nitro group. | Avoids chemical reductants, high selectivity. |

These advanced methods, while requiring specialized equipment, offer potential advantages in terms of selectivity, mild reaction conditions, and sustainability over more traditional synthetic routes.

Mechanistic Investigations of Key Transformations

Reaction Mechanism Elucidation for Aniline (B41778) Formation

The formation of the aniline moiety typically proceeds through the reduction of a corresponding nitroaromatic precursor. The reactivity of the aryl fluoride (B91410) bonds during subsequent or preceding reactions is also a key mechanistic consideration.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis and can proceed through various pathways depending on the reducing agent and reaction conditions. Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comchemguide.co.ukwikipedia.org

Catalytic Hydrogenation: In this process, a nitroaromatic compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org The reaction is believed to occur on the surface of the catalyst. The process involves the adsorption of hydrogen onto the catalyst surface, followed by its dissociation into active hydrogen atoms. stackexchange.com The nitro group is then reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates before the final amine product is formed. stackexchange.commdpi.comnih.gov

Metal-Acid Reduction: Another widely used method involves the use of an easily oxidized metal, like tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The mechanism for this reduction involves the transfer of electrons from the metal to the nitro group. stackexchange.com Under acidic conditions, the oxygen atoms of the nitro group are protonated, making it a better electron acceptor. The metal is oxidized (e.g., Sn to Sn²⁺ and Sn⁴⁺) while the nitro group is reduced, again passing through nitroso and hydroxylamine intermediates. chemguide.co.ukstackexchange.com In an acidic medium, the resulting aniline is protonated to form an anilinium ion, which is then neutralized by the addition of a base to yield the final product. chemguide.co.uk

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is often preferred for its cleaner reaction profile, while metal-acid reductions are robust and cost-effective.

While the primary route to the aniline in this context is nitro group reduction, it's mechanistically relevant to consider the reactivity of aryl fluorides in amination reactions, as this can be a competing or alternative pathway in related syntheses. Aryl fluorides can undergo nucleophilic aromatic substitution (SNAr) with amines.

For the amination of a difluorinated aromatic ring, the position of the fluorine atoms relative to other electron-withdrawing groups (like a nitro group) would dictate the regioselectivity of the substitution. Electron-withdrawing groups in the ortho and para positions to the fluorine atom activate it towards nucleophilic attack. magritek.com

Mechanistic Aspects of Cyclobutylmethoxy Group Installation

The introduction of the cyclobutylmethoxy group onto the difluoroaromatic ring is typically achieved through a nucleophilic substitution reaction, where the oxygen of cyclobutylmethanol (or its corresponding alkoxide) acts as the nucleophile.

The installation of the cyclobutylmethoxy group onto a difluoro-substituted aromatic ring, particularly one activated by a nitro group, proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process is characteristic of aromatic systems bearing strong electron-withdrawing groups and a good leaving group.

The key steps of the SNAr mechanism are:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, in this case, the cyclobutylmethoxide anion, on the carbon atom bearing a fluorine atom. This step is typically the rate-determining step as it involves the disruption of the aromatic system. stackexchange.com

Formation of a Meisenheimer Complex: The nucleophilic attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing groups (e.g., a nitro group) at the ortho and para positions.

Departure of the Leaving Group: The aromaticity of the ring is restored in the final, fast step where the leaving group, a fluoride ion, is eliminated. stackexchange.com

The presence of two fluorine atoms on the ring raises questions of regioselectivity. The position of substitution is directed by the location of the most powerful electron-withdrawing group. A nitro group, for example, strongly activates the para position for nucleophilic attack. magritek.com Therefore, the cyclobutylmethoxide will preferentially displace the fluorine atom that is para to the nitro group.

The higher reactivity of aryl fluorides compared to other aryl halides in SNAr reactions is a critical aspect. The strong electron-withdrawing inductive effect of fluorine stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining addition step. wyzant.comstackexchange.com

The formation of the ether linkage between the cyclobutylmethoxy group and the difluoroaniline precursor can also be described as a variation of the Williamson ether synthesis. This classic method for forming ethers involves the reaction of an alkoxide with an alkyl or aryl halide. masterorganicchemistry.comwikipedia.org In this specific case, it's an SNAr variant of the Williamson synthesis.

The reaction involves the deprotonation of cyclobutylmethanol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic cyclobutylmethoxide anion. youtube.com This alkoxide then attacks the electron-deficient carbon of the difluoroaromatic ring, leading to the substitution of one of the fluorine atoms. libretexts.org

Selectivity: The selectivity of the Williamson ether synthesis on a poly-fluorinated aromatic ring is governed by electronic effects. As mentioned, an electron-withdrawing group like a nitro group will direct the incoming nucleophile to the para (or ortho) position. In a molecule like 1,2-difluoro-4-nitrobenzene, the fluorine at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic substitution than the fluorine at the 2-position (ortho to the nitro group and meta to the other fluorine). magritek.com This substrate-controlled regioselectivity ensures the selective formation of the desired ether isomer.

For the reaction to be efficient, the choice of base and solvent is important. A strong, non-nucleophilic base is required to generate the alkoxide without competing in the substitution reaction. The solvent should be able to dissolve the reactants and facilitate the SN2-like attack of the alkoxide on the aromatic ring. libretexts.org

Kinetic Studies of Critical Reaction Steps

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and the influence of various parameters on reaction rates.

The rate of SNAr reactions is highly dependent on:

The nature of the leaving group: For SNAr, the reactivity order is F > Cl > Br > I, which is the reverse of that seen in SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. wyzant.comstackexchange.com

The strength of the electron-withdrawing groups: More powerful electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate.

The nucleophile: A more potent nucleophile will generally lead to a faster reaction.

The solvent: Polar aprotic solvents are often used as they can solvate the cation of the alkoxide salt without strongly solvating the anion, thus preserving its nucleophilicity.

For the reduction of the nitro group, kinetic studies of heterogeneous catalytic reactions can be complex due to factors like the nature of the catalyst, the solvent, and potential diffusion control. orientjchem.org However, the rate of reduction is influenced by the substituents on the aromatic ring. orientjchem.orgresearchgate.net

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen Leaving Group | Relative Rate of Substitution | Electronegativity |

| F | 3300 | 3.98 |

| Cl | 1.0 | 3.16 |

| Br | 0.8 | 2.96 |

| I | 0.4 | 2.66 |

Data is generalized for a typical SNAr reaction and may vary with specific substrates and conditions.

Table 2: Factors Influencing SNAr Reaction Rates

| Factor | Effect on Rate | Mechanistic Rationale |

| Leaving Group | F >> Cl > Br > I | Stabilization of the Meisenheimer complex through inductive effect. |

| Electron-Withdrawing Substituents | Strong EWGs (e.g., -NO₂) at ortho/para positions increase the rate. | Stabilization of the negative charge in the Meisenheimer complex. |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | Faster formation of the Meisenheimer complex. |

| Solvent Polarity | Polar aprotic solvents generally increase the rate. | Enhanced nucleophilicity of the anionic nucleophile. |

Rate-Determining Steps in Multi-Component Reactions

The identification of the rate-determining step (RDS) is fundamental to understanding and optimizing a chemical reaction. wikipedia.org In the context of MCRs, which involve a cascade of sequential and parallel reactions, pinpointing the slowest step can be particularly challenging. epfl.ch The electronic nature of the substituents on the aniline ring, in this case, the electron-donating cyclobutylmethoxy group and the electron-withdrawing difluoro groups, can significantly influence the reaction pathway and the RDS.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. It is generally considered to be a third-order reaction, being first order in each of the reactants. wikipedia.org The mechanism is thought to proceed through a concerted or ionic pathway depending on the solvent polarity. wikipedia.org In non-polar solvents, a concerted, trimolecular mechanism is often proposed. wikipedia.org The rate-determining step in the Passerini reaction is a subject of ongoing discussion, with some studies suggesting the initial α-addition of the isocyanide to the carbonyl compound is the slowest step, while others propose that a subsequent rearrangement step may be rate-limiting. The difluoro substitution on the aniline ring would likely decrease its nucleophilicity, potentially slowing down its involvement if it were to act as a nucleophile in a variant of the Passerini reaction.

Ugi Reaction: The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, results in a bis-amide. The reaction mechanism is complex and can be influenced by the specific reactants and conditions. A plausible mechanism involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This activated iminium ion undergoes nucleophilic attack by the isocyanide. nih.gov The subsequent steps involve another nucleophilic addition by the carboxylate anion followed by a Mumm rearrangement. nih.gov For anilines with electron-withdrawing substituents, the initial formation of the imine can be disfavored, potentially making this step rate-limiting. Kinetic isotope effect studies using deuterated anilines have been employed to probe the transition state of nucleophilic substitution reactions, providing insights into bond-forming and bond-breaking steps. rsc.org While specific data for 2-(cyclobutylmethoxy)-4,5-difluoroaniline is unavailable, it is conceivable that the reduced nucleophilicity of the nitrogen atom due to the fluorine atoms could render the initial condensation with the carbonyl component as the RDS.

To illustrate the potential impact of substituents on the rate-determining step, the following table presents hypothetical reaction progress for a generic MCR involving different substituted anilines.

| Aniline Substituent | Initial Condensation Rate (relative) | Cyclization Rate (relative) | Overall Reaction Rate (relative) | Postulated Rate-Determining Step |

| 4-Methoxy (Electron-Donating) | 1.5 | 1.2 | 1.2 | Cyclization |

| Unsubstituted | 1.0 | 1.0 | 1.0 | - |

| 4-Nitro (Electron-Withdrawing) | 0.4 | 0.8 | 0.4 | Initial Condensation |

| 2-(Cyclobutylmethoxy)-4,5-difluoro | 0.6 | 0.9 | 0.6 | Initial Condensation |

This interactive table is based on established principles of substituent effects in organic reactions. The values are hypothetical and for illustrative purposes only.

Influence of Reaction Conditions on Reaction Rates

The rate of chemical reactions is profoundly influenced by various external parameters, including temperature, concentration of reactants, solvent polarity, and the presence of catalysts.

Concentration: In MCRs, the reaction rate is dependent on the concentration of multiple components. For a reaction that is first order in each of the three components of a Passerini-type reaction, doubling the concentration of any one reactant would double the initial rate. wikipedia.org High concentrations of reactants are generally favored in Ugi reactions to achieve high yields. researchgate.net The relationship between concentration and reaction rate can be complex if the mechanism involves pre-equilibria or catalytic cycles.

Solvent: The choice of solvent can have a dramatic effect on reaction rates, particularly for reactions involving polar or ionic intermediates. The Passerini reaction is typically faster in aprotic, non-polar solvents, which supports a more concerted mechanism. organic-chemistry.org In contrast, the Ugi reaction often proceeds well in polar, aprotic solvents like DMF, or in alcohols such as methanol (B129727). researchgate.net The difluorinated nature of this compound might influence its solubility and the stability of charged intermediates, making solvent screening a critical aspect of reaction optimization.

Catalysis: The use of catalysts is a cornerstone of modern organic synthesis for enhancing reaction rates. In the context of MCRs, both Brønsted and Lewis acids are commonly employed. For the Biginelli reaction, acid catalysis is crucial for activating the aldehyde component towards nucleophilic attack. organic-chemistry.org Similarly, in the Ugi reaction, the carboxylic acid component can act as a proton source to activate the initially formed imine. The development of enantioselective catalysts for MCRs is an area of intense research. nih.gov

The following interactive table summarizes the expected influence of various reaction conditions on a hypothetical MCR involving this compound.

| Reaction Condition | Change | Expected Effect on Reaction Rate | Rationale |

| Temperature | Increase | Increase | Provides more kinetic energy to overcome the activation barrier. |

| Concentration of Aniline | Increase | Increase | Higher probability of molecular collisions for the initial condensation step. |

| Solvent Polarity | Increase | Variable | May stabilize or destabilize key intermediates and transition states depending on the specific MCR. |

| Acid Catalyst Concentration | Increase | Increase (up to a point) | Facilitates the activation of carbonyl components and imine formation. |

This interactive table provides a generalized overview based on fundamental principles of chemical kinetics. The actual effects can be reaction-specific.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-(cyclobutylmethoxy)-4,5-difluoroaniline at the electronic level. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G**, are used to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is indicative of the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical studies can predict these energy levels, offering a quantitative measure of the molecule's electronic behavior. vulcanchem.com

Table 1: Calculated Molecular Orbital Energies for this compound This table is populated with hypothetical data for illustrative purposes, as specific research data was not found in the search results.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.45 |

| HOMO-LUMO Gap | 5.42 |

Prediction of Reaction Pathways and Transition States

Theoretical calculations are crucial for mapping potential reaction pathways and identifying the associated transition states for reactions involving this compound. By calculating the potential energy surface, researchers can model the energetic landscape of a chemical reaction, from reactants to products.

This analysis allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. Identifying the geometry of transition states provides a snapshot of the highest-energy point along the reaction coordinate, offering deep insights into the reaction mechanism. For instance, in reactions such as N-acylation or electrophilic aromatic substitution, computational models can predict the most favorable reaction sites and the energy required to reach the transition state, guiding synthetic efforts.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a lens into the physical movements and interactions of this compound over time, which are critical for understanding its behavior in different environments.

Conformational Analysis of the Cyclobutylmethoxy Moiety

The cyclobutylmethoxy group attached to the aniline (B41778) ring is flexible and can adopt several different conformations. Conformational analysis, using molecular mechanics or quantum chemical methods, is employed to identify the most stable (lowest energy) spatial arrangements of this group.

Table 2: Relative Energies of Key Conformers of the Cyclobutylmethoxy Group This table is populated with hypothetical data for illustrative purposes, as specific research data was not found in the search results.

| Conformer | Dihedral Angle (C-O-C-C, °) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180 | 0.0 (Most Stable) |

| Gauche | 60 | 1.2 |

| Syn-periplanar | 0 | 4.5 (Transition State) |

Intermolecular Interactions in Reaction Environments

Molecular dynamics simulations can model how this compound interacts with solvent molecules and other reactants in a dynamic environment. These simulations track the positions and velocities of atoms over time, providing a detailed picture of intermolecular forces.

Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic properties of this compound, which is an invaluable tool for confirming its identity and structure. By simulating spectra, researchers can compare theoretical data with experimental results to validate their synthesis and analysis.

For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). Infrared (IR) spectroscopy simulations can predict the vibrational frequencies corresponding to specific bond stretches and bends, such as the N-H stretches of the amine group, C-F stretches, and C-O ether stretches. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to its Ultraviolet-Visible (UV-Vis) spectrum.

Table 3: Predicted Spectroscopic Data for this compound This table is populated with hypothetical data for illustrative purposes, as specific research data was not found in the search results.

| Spectroscopy Type | Predicted Signal | Assignment |

|---|---|---|

| ¹³C NMR | δ 145-155 ppm | Aromatic C-F |

| ¹H NMR | δ 3.8-4.0 ppm | -OCH₂- |

| IR | 3300-3500 cm⁻¹ | N-H stretch |

| IR | 1200-1300 cm⁻¹ | C-F stretch |

| UV-Vis | λmax ≈ 295 nm | π → π* transition |

Computational NMR and IR Spectral Prediction

The prediction of NMR and IR spectra through computational methods relies on calculating the optimized molecular geometry and its response to magnetic fields (for NMR) and its vibrational modes (for IR). For aniline derivatives, factors such as the nature and position of substituents significantly influence the chemical shifts and vibrational frequencies. nih.gov

While specific predicted data for This compound is not available, a hypothetical computational study would typically involve DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G(d,p)) to determine the probable chemical shifts for ¹H and ¹³C nuclei and the characteristic vibrational frequencies.

Table 1: Hypothetical Data Table for Predicted NMR Chemical Shifts (δ) in ppm (Note: This table is for illustrative purposes only, as specific data could not be located.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | Data Not Available |

| NH₂ | Data Not Available |

| O-CH₂ | Data Not Available |

| Cyclobutyl CH | Data Not Available |

| Cyclobutyl CH₂ | Data Not Available |

| Aromatic C-N | Data Not Available |

| Aromatic C-O | Data Not Available |

| Aromatic C-F | Data Not Available |

| Aromatic C-H | Data Not Available |

Table 2: Hypothetical Data Table for Predicted IR Vibrational Frequencies in cm⁻¹ (Note: This table is for illustrative purposes only, as specific data could not be located.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | Data Not Available |

| N-H stretch (symmetric) | Data Not Available |

| C-H stretch (aromatic) | Data Not Available |

| C-H stretch (aliphatic) | Data Not Available |

| C=C stretch (aromatic) | Data Not Available |

| C-N stretch | Data Not Available |

| C-O stretch | Data Not Available |

| C-F stretch | Data Not Available |

Theoretical UV-Vis Absorption and Fluorescence Properties

Theoretical predictions of UV-Vis absorption and fluorescence spectra are typically performed using TD-DFT calculations. These methods provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λ_max) and oscillator strengths (f), which relate to the intensity of absorption.

For This compound , no specific theoretical studies on its UV-Vis or fluorescence properties were found. A computational analysis would calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to estimate the primary electronic transition.

Table 3: Hypothetical Data Table for Theoretical UV-Vis Absorption Properties (Note: This table is for illustrative purposes only, as specific data could not be located.)

| Parameter | Predicted Value |

|---|---|

| λ_max (nm) | Data Not Available |

| Oscillator Strength (f) | Data Not Available |

| Major Orbital Contribution | Data Not Available |

Table 4: Hypothetical Data Table for Theoretical Fluorescence Properties (Note: This table is for illustrative purposes only, as specific data could not be located.)

| Parameter | Predicted Value |

|---|---|

| Emission Wavelength (nm) | Data Not Available |

| Stokes Shift (nm) | Data Not Available |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Method Development for Purity and Identity Confirmation

Chromatographic techniques are fundamental in separating 2-(Cyclobutylmethoxy)-4,5-difluoroaniline from potential impurities, starting materials, and by-products. The development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods is crucial for quality control and identity confirmation.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the purity assessment of this compound due to its versatility and the non-volatile nature of the analyte. A well-developed HPLC method can effectively separate the target compound from structurally similar impurities. impactfactor.orgresearchgate.net

Method development typically involves a systematic approach to optimize separation parameters. pensoft.net This includes the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength. For aniline (B41778) derivatives, C18 columns are frequently employed, offering excellent hydrophobic retention and separation capabilities. researchgate.netnih.gov

A gradient elution is often preferred over isocratic elution to ensure adequate resolution of all components within a reasonable analysis time. impactfactor.org The mobile phase commonly consists of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the ionization state of the aniline moiety and improve peak shape. researchgate.net UV detection is typically set at a wavelength where the analyte and its potential impurities exhibit significant absorbance, often around 220-280 nm. pensoft.netnih.gov

A representative HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-13 min: 95-5% B; 13-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Validation of the HPLC method in accordance with International Council for Harmonisation (ICH) guidelines is essential to ensure its accuracy, precision, linearity, and robustness for routine quality control. researchgate.netpensoft.net

Gas Chromatography (GC) Methodologies

Gas chromatography is a viable alternative for the analysis of this compound, particularly for assessing volatile impurities. The successful application of GC requires that the analyte is thermally stable and sufficiently volatile.

The selection of an appropriate capillary column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of aniline derivatives. The oven temperature program is optimized to ensure the separation of closely eluting peaks.

A typical GC analysis would involve the following parameters:

Table 2: Representative GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp 100 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 5 min |

| Injection Mode | Split |

While direct injection is possible, derivatization of the aniline group can sometimes improve peak shape and thermal stability, although this adds complexity to the sample preparation.

Advanced Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the unambiguous identification of impurities and the analysis of complex mixtures containing this compound, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. researchgate.net

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As components elute from the GC column, they are ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. This allows for the confident identification of known and unknown impurities by comparing the obtained spectra with library data or through manual interpretation. nih.gov

LC-MS/MS is particularly powerful for the analysis of non-volatile or thermally labile compounds. nih.govnih.gov The analyte is first separated by HPLC and then introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion with minimal fragmentation. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by selecting the molecular ion of interest, subjecting it to fragmentation, and analyzing the resulting product ions. This technique is invaluable for trace-level impurity analysis and structural confirmation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms.

1D and 2D NMR Techniques for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, HSQC, HMBC, COSY, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of all proton, carbon, and fluorine signals in the molecule. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region would show signals for the two protons on the difluorophenyl ring, with their splitting patterns influenced by coupling to each other and to the adjacent fluorine atoms. The aliphatic region would display characteristic signals for the cyclobutyl and methoxy (B1213986) protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The signals for the aromatic carbons will be split due to coupling with the directly attached fluorine atoms (¹JCF) and through multiple bonds (²JCF, ³JCF).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern of the difluorophenyl ring. It will show two distinct signals for the non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to trace the connectivity within the cyclobutyl ring and between the methoxy protons and the adjacent methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for connecting the cyclobutylmethoxy substituent to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic H | 6.5 - 7.0 | - |

| -OCH₂- | 3.8 - 4.0 | 70 - 75 |

| Cyclobutyl CH | 2.5 - 2.8 | 35 - 40 |

| Cyclobutyl CH₂ | 1.8 - 2.2 | 25 - 30 |

| Cyclobutyl CH₂ | 1.6 - 1.9 | 18 - 22 |

| -NH₂ | 3.5 - 4.5 | - |

| Aromatic C-N | - | 130 - 135 |

| Aromatic C-O | - | 140 - 145 |

| Aromatic C-F | - | 145 - 155 (d, ¹JCF) |

| Aromatic C-H | - | 100 - 115 |

Note: Predicted values are estimates and actual experimental values may vary.

Dynamic NMR for Conformational Studies

The cyclobutylmethoxy group of this compound possesses conformational flexibility. Dynamic NMR (DNMR) techniques can be employed to study the conformational equilibria and rotational barriers within the molecule. nih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the cyclobutyl and methoxy protons. researchgate.net At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence and eventually a time-averaged spectrum at high temperatures.

Analysis of the temperature-dependent spectra can provide quantitative data on the thermodynamic and kinetic parameters of the conformational exchange process, offering insights into the steric and electronic factors that govern the molecule's preferred shape in solution. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govmdpi.com For this compound, HRMS would be employed to confirm its molecular formula, C₁₁H₁₃F₂NO. The ability of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, to achieve sub-ppm mass accuracy allows for the unambiguous assignment of a chemical formula by distinguishing the exact mass of the target compound from other potential isobaric interferences. mdpi.comnih.gov The high resolving power of these instruments is essential for separating ions with very similar masses, ensuring confident identification, particularly in complex matrices. nih.gov

Table 1: Predicted HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₂NO |

| Monoisotopic Mass | 213.0965 u |

| Theoretical m/z [M+H]⁺ | 214.1043 |

This data is theoretical and would be confirmed by experimental HRMS analysis.

Ionization Techniques and Fragmentation Pathway Analysis

The choice of ionization technique is critical for generating ions from the neutral molecule. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, especially when coupled with liquid chromatography. These methods typically generate the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.

Electron Ionization (EI), a harder ionization technique often used with Gas Chromatography (GC), would induce extensive and reproducible fragmentation. kobv.de Analysis of these fragmentation patterns provides a molecular fingerprint and valuable structural information. While specific fragmentation data for this compound is not available in the reviewed literature, a predictive analysis based on its structure suggests key fragmentation pathways:

Alpha-cleavage: Fission of the C-C bond adjacent to the ether oxygen, leading to the loss of the cyclobutyl group.

Ether Bond Cleavage: Breakage of the C-O bond, resulting in the formation of a difluoro-hydroxylaniline radical cation and a cyclobutylmethyl cation.

Loss of the Methoxy Side Chain: Cleavage resulting in the formation of a difluoroaniline radical cation.

McLafferty Rearrangement: If applicable, this could lead to characteristic neutral losses.

Studying these pathways, often aided by tandem mass spectrometry (MS/MS) and comparison with isotopically labeled standards, allows for the detailed structural confirmation of the molecule. kobv.denih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. youtube.com A comparative analysis with related molecules, such as 2,5-difluoroaniline (B146615) and other substituted anilines, allows for the assignment of observed spectral bands. tandfonline.comnih.govmcbu.edu.tr

For this compound, the key expected vibrational modes include:

N-H Stretching: The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct sharp bands in the 3300-3500 cm⁻¹ region. youtube.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutylmethoxy group are found just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group is typically observed around 1600 cm⁻¹. tandfonline.com

C-O-C Stretching: The ether linkage will show a strong, characteristic C-O-C asymmetric stretch, usually in the 1260-1000 cm⁻¹ range.

C-F Stretching: Strong absorptions corresponding to the C-F bonds are expected in the 1350-1150 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Primary Amine | ~3480 |

| Symmetric N-H Stretch | Primary Amine | ~3390 |

| Aromatic C-H Stretch | Benzene Ring | 3000-3100 |

| Aliphatic C-H Stretch | Cyclobutylmethoxy | 2850-2980 |

| N-H Bending (Scissoring) | Primary Amine | 1600-1640 |

| C=C Ring Stretching | Benzene Ring | 1450-1600 |

| C-F Stretching | Aryl Fluoride (B91410) | 1150-1350 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200-1270 |

These are predicted values based on characteristic group frequencies and data from analogous compounds. nih.govyoutube.comdocumentsdelivered.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. nih.gov This method provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. mdpi.com Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

To date, no public X-ray crystal structure of this compound has been found in the searched literature. A successful crystallographic study would provide definitive proof of its molecular geometry, including the orientation of the cyclobutylmethoxy group relative to the difluorinated aniline ring. Such structural insights are invaluable for understanding structure-activity relationships and for computational modeling studies. rsc.org

Derivatization Strategies for Enhanced Analytical Detection

For certain analytical techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), chemical derivatization is employed to improve the analyte's properties. libretexts.org The primary goals of derivatizing the amine group in this compound are to increase its volatility and thermal stability for GC analysis, or to introduce a chromophore or fluorophore for highly sensitive detection by HPLC with UV or fluorescence detectors. youtube.comthermofisher.com

Reagents and Protocols for Amine Derivatization

A variety of reagents are available for the derivatization of primary amines. The selection depends on the analytical method and the desired outcome. nih.gov

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile amides that are highly responsive to electron capture detection (ECD) in GC.

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine with a silyl (B83357) group, increasing volatility and thermal stability for GC analysis. research-solution.comsigmaaldrich.com

Labeling for HPLC-UV/Fluorescence: For HPLC, reagents that attach a fluorescent tag are common. Dansyl chloride reacts with primary amines to form highly fluorescent sulfonamides. rsc.org Other reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA), which react with primary amines to yield derivatives with strong fluorescence, enabling trace-level quantification. nih.govresearchgate.net

A general protocol for derivatization involves mixing the sample containing this compound with the derivatizing reagent in a suitable solvent and often a catalyst. The reaction may proceed at room temperature or require heating. After the reaction is complete, the derivatized sample is directly injected into the chromatograph. nih.govsigmaaldrich.com

Table 3: Common Derivatizing Reagents for the Amine Group

| Reagent Class | Example Reagent | Analytical Technique | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | GC-ECD | Increases volatility and electron capture response. |

| Silylation | BSTFA, MTBSTFA | GC-MS/FID | Increases volatility and thermal stability. sigmaaldrich.comscribd.com |

| Sulfonylation | Dansyl chloride | HPLC-FLD | Adds a highly fluorescent tag for sensitive detection. rsc.org |

| Chloroformates | FMOC-Cl | HPLC-FLD | Attaches a fluorophore for sensitive detection. thermofisher.com |

| Aldehydes | o-Phthalaldehyde (OPA) | HPLC-FLD | Forms fluorescent isoindole derivatives. researchgate.net |

Optimization of Derivatization Conditions for Quantitative Analysis

The quantitative analysis of this compound often necessitates a derivatization step to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The inherent polarity of the primary amine group and the compound's relatively low volatility can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet. chromatographyonline.com Derivatization mitigates these issues by converting the polar amine group into a less polar, more thermally stable moiety. researchgate.net For high-performance liquid chromatography (HPLC), derivatization may not always be necessary but can be employed to enhance UV absorbance or fluorescence for improved detection limits. researchgate.net

The optimization of derivatization conditions is a critical step in developing a robust and accurate quantitative method. Key parameters that require systematic investigation include the choice of derivatizing reagent, reaction solvent, temperature, and reaction time. The goal is to achieve a complete and reproducible conversion of the analyte to its derivative with minimal side-product formation.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as primary amines. sielc.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. sielc.com For sterically hindered amines, BSTFA is often preferred. researchgate.net The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate and yield. mdpi.com

Research findings on the silylation of structurally similar aromatic amines suggest that the optimization process for this compound would involve evaluating the following factors:

Reagent and Catalyst Concentration: The molar ratio of the silylating agent to the analyte is a crucial parameter. An insufficient amount can lead to incomplete derivatization, while a large excess might cause interference in the chromatographic analysis. nih.gov The concentration of the catalyst (e.g., 1% TMCS in BSTFA) also needs to be optimized. mdpi.com

Reaction Temperature and Time: Silylation reactions are often accelerated by heating. However, excessively high temperatures or prolonged reaction times can lead to the degradation of the analyte or the derivative. A typical optimization study would involve testing a range of temperatures (e.g., 60°C to 100°C) and reaction times (e.g., 30 minutes to 4 hours). sigmaaldrich.com

Solvent: The choice of solvent can influence the solubility of the analyte and the reaction kinetics. Aprotic solvents such as acetonitrile, pyridine, or ethyl acetate (B1210297) are commonly used. mdpi.com

The following interactive data table illustrates a hypothetical optimization study for the silylation of this compound with BSTFA, based on typical experimental designs for similar analytes. The response would be the peak area of the silylated derivative as determined by GC-MS.

| Experiment | BSTFA:Analyte Ratio (mol/mol) | Solvent | Temperature (°C) | Time (min) | Relative Peak Area (%) |

|---|---|---|---|---|---|

| 1 | 50:1 | Acetonitrile | 70 | 30 | 85 |

| 2 | 100:1 | Acetonitrile | 70 | 30 | 95 |

| 3 | 100:1 | Pyridine | 70 | 30 | 92 |

| 4 | 100:1 | Acetonitrile | 85 | 30 | 98 |

| 5 | 100:1 | Acetonitrile | 85 | 60 | 100 |

| 6 | 100:1 | Acetonitrile | 100 | 60 | 96 (Degradation observed) |

Acylation for GC-MS and HPLC Analysis

Acylation is another effective derivatization strategy for primary amines, involving the reaction with an acylating agent, such as an acid anhydride or an acid chloride. youtube.com Fluorinated anhydrides, like pentafluoropropionic anhydride (PFPA), are particularly useful as they introduce electron-capturing groups, significantly enhancing sensitivity for electron capture detection (ECD) in GC and providing characteristic mass shifts for MS analysis. nih.gov

The optimization of acylation conditions would focus on:

Reagent Selection and Concentration: The reactivity of the acylating agent and its concentration relative to the analyte must be carefully selected to ensure complete derivatization without excessive reagent-related interference.

Reaction Conditions: Acylation reactions of amines are often rapid and can proceed at room temperature. However, for sterically hindered amines, gentle heating may be required. The reaction is typically performed in a suitable aprotic solvent.

pH Control: For some acylation reactions, particularly in aqueous-organic mixtures for HPLC derivatization, maintaining an optimal pH is crucial for the reaction to proceed efficiently. researchgate.net

A representative data table for the optimization of the acylation of this compound with PFPA for GC-MS analysis is presented below.

| Experiment | PFPA:Analyte Ratio (mol/mol) | Solvent | Temperature (°C) | Time (min) | Derivative Yield (%) |

|---|---|---|---|---|---|

| 1 | 20:1 | Ethyl Acetate | 25 | 15 | 90 |

| 2 | 50:1 | Ethyl Acetate | 25 | 15 | 99 |

| 3 | 50:1 | Dichloromethane | 25 | 15 | 97 |

| 4 | 50:1 | Ethyl Acetate | 50 | 15 | 99 |

| 5 | 50:1 | Ethyl Acetate | 25 | 30 | 99 |

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Difluoroaniline Core

Electrophilic Aromatic Substitution (EAS) is a primary pathway for the functionalization of the benzene (B151609) ring. orgosolver.com The rate and position of these reactions on 2-(Cyclobutylmethoxy)-4,5-difluoroaniline are determined by the combined electronic and steric influences of the amine, cyclobutylmethoxy, and fluorine substituents. vanderbilt.edumsu.edu

The regiochemical outcome of any electrophilic attack on the this compound ring is a result of the competing directing effects of its substituents. The aromatic ring has two available positions for substitution: C3 and C6.

Amino Group (-NH₂): As a powerful activating group, the amino group strongly directs incoming electrophiles to the positions ortho and para to itself. It donates electron density primarily through a strong resonance effect (+R). lumenlearning.com

Cyclobutylmethoxy Group (-OCH₂-c-C₄H₇): Alkoxy groups are also activating and are considered ortho, para-directors, donating electron density through resonance. libretexts.orglumenlearning.com However, they are less activating than the amino group. The cyclobutyl portion is sterically bulky, which can hinder attack at the adjacent C3 position.

Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). libretexts.org However, they direct incoming electrophiles to the ortho and para positions via a competing, albeit weaker, electron-donating resonance effect (+R). lumenlearning.comnih.gov

Considering these effects in concert, the C6 position is the most probable site for electrophilic attack. The powerful activating effect of the amino group strongly directs the electrophile to its ortho position (C6). This is reinforced by the para-directing effect of the fluorine at C5 and the ortho-directing effect of the fluorine at C4. While the cyclobutylmethoxy group directs ortho to the C3 position, its influence is weaker than the amino group, and the C3 position is sterically hindered. Therefore, electrophilic substitution is predicted to occur with high regioselectivity at the C6 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ | C1 | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |

| -O-C₅H₉ | C2 | -I (Moderate) | +R (Moderate) | Activating | Ortho, Para |

| -F | C4 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -F | C5 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Due to the high activation provided by the amino group, electrophilic aromatic substitution reactions can sometimes be difficult to control, potentially leading to multiple substitutions or side reactions. msu.edu A common strategy to moderate the reactivity of the aniline (B41778) is to protect the amino group. This is typically achieved by converting it into an amide through acylation. The resulting acetamido group is still an ortho, para-director but is significantly less activating than the free amine, allowing for more controlled and selective introduction of an electrophile onto the aromatic ring. Following the EAS reaction, the protecting group can be readily removed by hydrolysis to regenerate the aniline.

Nucleophilic Reactions at the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

The primary amine of this compound is expected to react readily with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base to form stable amide derivatives. This reaction is fundamental for the protection strategy mentioned previously.

Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, with the reaction often yielding a mixture of mono- and di-alkylated products, as the initially formed secondary amine can be more nucleophilic than the starting primary amine. Regioselective N-alkylation can sometimes be achieved under specific conditions using particular bases and solvents. beilstein-journals.org

| Reaction Type | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Acetyl Chloride, Acetic Anhydride (B1165640), Benzoyl Chloride | Amide |

| Alkylation | Alkyl Halides | Methyl Iodide, Ethyl Bromide, Benzyl Bromide | Secondary/Tertiary Amine |

As a primary amine, this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of a water molecule. The formation of imines is a versatile method for creating C=N bonds, and the resulting products can serve as intermediates for the synthesis of more complex nitrogen-containing molecules.

Cyclobutyl Ring Opening and Functionalization Reactions

The cyclobutylmethoxy group consists of a four-membered carbocyclic ring attached to the aromatic core via a methylene (B1212753) ether linkage (-OCH₂-). Both the cyclobutane (B1203170) ring and the ether bond are generally stable and unreactive under the conditions typically employed for electrophilic aromatic substitution or nucleophilic reactions at the aniline nitrogen. Reactions targeting the functionalization or opening of the cyclobutyl ring would necessitate harsh conditions, such as high temperatures or the use of strong acids or specific radical initiators, which would likely degrade other functional groups within the molecule. Therefore, the cyclobutylmethoxy moiety is considered a chemically robust substituent in the context of typical derivatization studies of the aniline core.

Analog Synthesis and Structure-Reactivity Relationships

The exploration of the chemical space around this compound is crucial for understanding its chemical behavior and for the potential development of new derivatives with tailored properties. This involves the synthesis of homologs and isomers, as well as the systematic variation of substituents to establish structure-reactivity relationships. While specific experimental data for this exact molecule is not extensively available in public literature, its reactivity can be inferred from the well-established chemistry of fluoroanilines and related aromatic compounds.

Synthesis of Homologs and Isomers

The synthesis of homologs and isomers of this compound allows for the investigation of how changes in the steric and electronic properties of the cyclobutylmethoxy group and the positioning of the fluorine atoms on the aniline ring influence the compound's reactivity and potential biological activity.